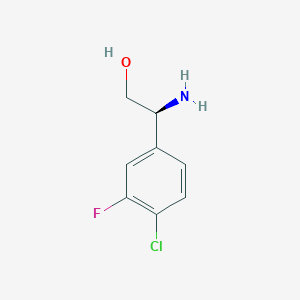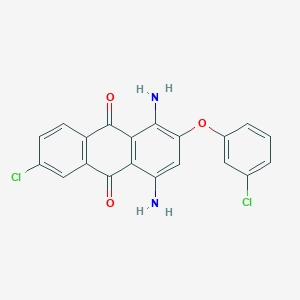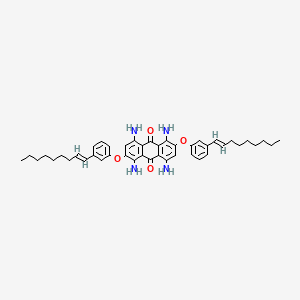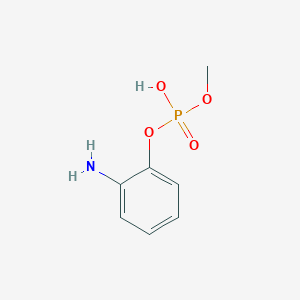
2-Aminophenylmethylhydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminophenylmethylhydrogenphosphate is an organic compound that contains both an amino group and a phosphate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminophenylmethylhydrogenphosphate typically involves the reaction of 2-aminophenol with a phosphorylating agent. One common method is the reaction of 2-aminophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Aminophenylmethylhydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted phenylphosphates, and various amine derivatives.
Scientific Research Applications
2-Aminophenylmethylhydrogenphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 2-Aminophenylmethylhydrogenphosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phosphate group can participate in phosphorylation reactions, which are crucial for signal transduction pathways in cells. These interactions can modulate various biological processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylphosphate: Lacks the methyl group, which can affect its reactivity and biological activity.
2-Aminophenylmethylphosphonate: Contains a phosphonate group instead of a phosphate group, leading to different chemical properties and applications.
2-Aminophenylmethylsulfate: Contains a sulfate group, which can alter its solubility and interaction with biological targets
Uniqueness
2-Aminophenylmethylhydrogenphosphate is unique due to the presence of both an amino group and a phosphate group on the same phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10NO4P |
|---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
(2-aminophenyl) methyl hydrogen phosphate |
InChI |
InChI=1S/C7H10NO4P/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3,(H,9,10) |
InChI Key |
RGHBLOLVRNUWMI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(O)OC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


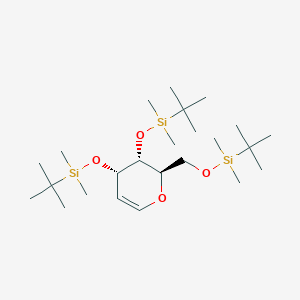
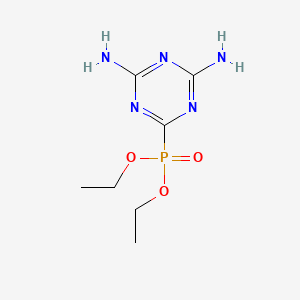
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
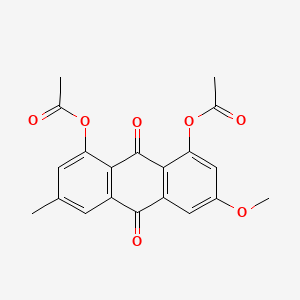
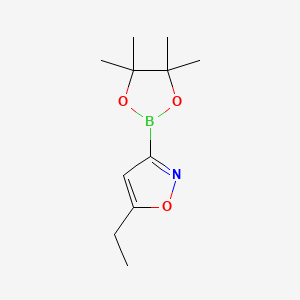
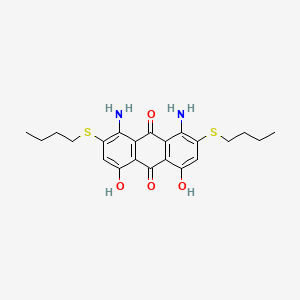
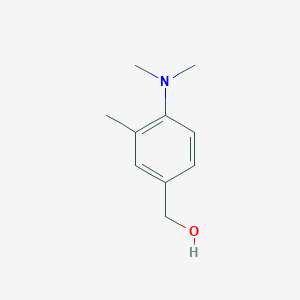
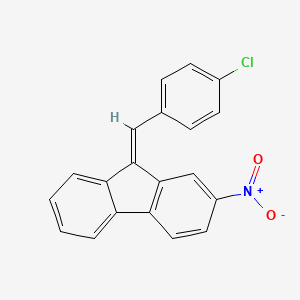
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
